N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Description
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a chemical compound with the molecular formula C22H27N3OS and a molecular weight of 381.54 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C22H27N3OS. It contains an adamantane core, which is a rigid and virtually stress-free molecule that can be described as the fusion of three cyclohexane rings . Attached to this core is a 1,3,4-thiadiazol-2-yl group and a 2,4,6-trimethylphenyl group.Scientific Research Applications
Structural Insights and Noncovalent Interactions
The adamantane-1,3,4-thiadiazole hybrid derivatives exhibit significant noncovalent interactions, including N–H⋯N hydrogen bonds, contributing to their stability and structural integrity. These interactions are pivotal in determining the molecular orientation and supramolecular constructs of the compounds, with variations observed in compounds substituted with halogens like Br and F (El-Emam et al., 2020).
Synthetic Methodologies and Derivatives
A novel series of adamantane-containing benzimidazole-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives were synthesized, highlighting the versatility of adamantane-1,3,4-thiadiazole scaffolds. These compounds were prepared through direct condensation/cyclization reactions, showcasing the potential for developing diverse adamantane-based compounds with potential applications in medicinal chemistry (Soselia et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Adamantane-1,3,4-thiadiazole derivatives have shown promising antimicrobial and anti-inflammatory activities. Specific compounds demonstrated marked activities against Gram-positive bacteria and pathogenic fungi like Candida albicans. Additionally, certain derivatives exhibited potent anti-inflammatory effects, underlining their potential therapeutic applications (Kadi et al., 2007).
Antiviral and Anticancer Potential
Derivatives of adamantane-1,3,4-thiadiazole have been explored for their antiviral properties, particularly against influenza viruses, where compounds displayed inhibitory activities, suggesting their use as potential antiviral agents. Additionally, the synthesis and biological evaluation of novel adamantyl-imidazolo-thiadiazoles against M. tuberculosis highlighted their potential as antimycobacterial agents, targeting specific enzymes like CYP51 (Anusha et al., 2015).
Material Science Applications
The adamantane-1,3,4-thiadiazole framework has also found applications in materials science, with the synthesis of new polyamides and polyimides containing adamantyl groups. These compounds exhibited high thermal stability and mechanical strength, making them suitable for advanced material applications (Chern et al., 1998).
Properties
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-12-4-13(2)18(14(3)5-12)19-24-25-21(27-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h4-5,15-17H,6-11H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVEWBXTFWNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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